2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenyl group and a fluoro-nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide typically involves the reaction of 4-chloroaniline with 2-fluoro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-(4-chlorophenyl)-N-(2-fluoro-5-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry
In industrial applications, this compound might be used in the synthesis of advanced materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)ethanone
- 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)benzamide
- 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)urea
Uniqueness
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both chloro and fluoro substituents can enhance its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-13-8-11(18(20)21)5-6-12(13)16/h1-6,8H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKDMQODZTUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979742 |
Source
|
Record name | 2-(4-Chlorophenyl)-N-(2-fluoro-5-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6352-58-5 |
Source
|
Record name | 2-(4-Chlorophenyl)-N-(2-fluoro-5-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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